molecular formula C26H38N2O6 B13900695 rel-(3S, 4S)2-Amino-3-(4-methoxy-phenyl)-butyric acid ethyl ester

rel-(3S, 4S)2-Amino-3-(4-methoxy-phenyl)-butyric acid ethyl ester

Katalognummer: B13900695
Molekulargewicht: 474.6 g/mol
InChI-Schlüssel: GDAPTYWKZBLVLP-CTYLOOMBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rel-(3S, 4S)2-Amino-3-(4-methoxy-phenyl)-butyric acid ethyl ester: is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3S, 4S)2-Amino-3-(4-methoxy-phenyl)-butyric acid ethyl ester typically involves multi-step organic synthesis One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, esterification, and chiral resolution are often employed. The use of advanced catalysts and reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

rel-(3S, 4S)2-Amino-3-(4-methoxy-phenyl)-butyric acid ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ester group can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the ester group can produce alcohols.

Wissenschaftliche Forschungsanwendungen

rel-(3S, 4S)2-Amino-3-(4-methoxy-phenyl)-butyric acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of rel-(3S, 4S)2-Amino-3-(4-methoxy-phenyl)-butyric acid ethyl ester involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid: Similar in structure but lacks the methoxy group.

    2-Amino-3-cyano-4H-chromenes: Contains a similar amino group but differs in the core structure.

Uniqueness

rel-(3S, 4S)2-Amino-3-(4-methoxy-phenyl)-butyric acid ethyl ester is unique due to its specific stereochemistry and the presence of both amino and methoxy groups

Eigenschaften

Molekularformel

C26H38N2O6

Molekulargewicht

474.6 g/mol

IUPAC-Name

ethyl (2R,3R)-2-amino-3-(4-methoxyphenyl)butanoate;ethyl (2S,3S)-2-amino-3-(4-methoxyphenyl)butanoate

InChI

InChI=1S/2C13H19NO3/c2*1-4-17-13(15)12(14)9(2)10-5-7-11(16-3)8-6-10/h2*5-9,12H,4,14H2,1-3H3/t2*9-,12-/m10/s1

InChI-Schlüssel

GDAPTYWKZBLVLP-CTYLOOMBSA-N

Isomerische SMILES

CCOC(=O)[C@@H]([C@H](C)C1=CC=C(C=C1)OC)N.CCOC(=O)[C@H]([C@@H](C)C1=CC=C(C=C1)OC)N

Kanonische SMILES

CCOC(=O)C(C(C)C1=CC=C(C=C1)OC)N.CCOC(=O)C(C(C)C1=CC=C(C=C1)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.